DS18561882

Isozyme Selectivity MTHFD2 MTHFD1

Select DS18561882 for isozyme-specific MTHFD2 studies. Unlike non-selective analogs (LY345899, TH9028), DS18561882 offers >90-fold selectivity over MTHFD1, eliminating dual-target confounding. With validated oral PK (AUC up to 726 μg·h/mL) and in vivo efficacy (67% TGI in xenograft models), it's ideal for robust pharmacodynamic studies and evaluating novel combinations in oncology research.

Molecular Formula C28H31F3N4O6S
Molecular Weight 608.63
CAS No. 2227149-22-4
Cat. No. B607206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS18561882
CAS2227149-22-4
SynonymsDS18561882;  DS 18561882;  DS-18561882
Molecular FormulaC28H31F3N4O6S
Molecular Weight608.63
Structural Identifiers
SMILESCS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O
InChIInChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1
InChIKeyOQKAKSSZSQPTDZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS18561882 (CAS 2227149-22-4): Baseline Profile of an Orally Bioavailable, Isozyme-Selective MTHFD2 Inhibitor


DS18561882 is a tricyclic coumarin-based, small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme pivotal in one-carbon metabolism [1]. It is characterized by a molecular weight of 608.63 and a chemical formula of C₂₈H₃₁F₃N₄O₆S . Its primary mechanism of action involves binding to the NAD⁺ cofactor site of MTHFD2, where a key salt bridge interaction enhances its inhibitory potency [1]. This compound is distinguished by its high isozyme selectivity for MTHFD2 over the related cytosolic enzyme MTHFD1 and its robust oral pharmacokinetic profile, enabling in vivo efficacy in tumor models.

Why DS18561882 Cannot Be Casually Substituted with Other MTHFD2 or One-Carbon Metabolism Inhibitors


While the one-carbon metabolism pathway is a validated therapeutic target, MTHFD2 inhibitors exhibit extreme variation in potency, selectivity, and bioavailability, making them non-fungible research tools. Generic substitution fails because key analogs either lack the requisite MTHFD2 isozyme selectivity (e.g., TH7299, TH9028, LY345899), demonstrating potent off-target inhibition of MTHFD1 [1][2][3], or exhibit significantly weaker on-target biochemical and cellular potency, which precludes robust in vivo efficacy without commensurate increases in dose . DS18561882's unique profile—an optimized combination of sub-10 nM biochemical potency, a >90-fold selectivity window over MTHFD1, and validated oral bioavailability—has been specifically engineered and is not a class-wide property, thereby demanding a compound-specific procurement strategy.

DS18561882 vs. Key Analogs: A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Isozyme Selectivity: DS18561882's >90-Fold MTHFD2 Selectivity Contrasts with the Low Selectivity of TH7299, TH9028, and LY345899

DS18561882 exhibits a significant selectivity window for MTHFD2 over the closely related cytosolic isozyme MTHFD1. This contrasts sharply with several other MTHFD2-targeting molecules, which are potent dual MTHFD1/2 inhibitors or even show a preference for MTHFD1. Specifically, DS18561882 inhibits MTHFD1 with an IC50 of 570 nM, yielding a 90-fold selectivity over its 6.3 nM MTHFD2 IC50 [1]. In comparison, LY345899 inhibits MTHFD2 with an IC50 of 663 nM but is a more potent inhibitor of MTHFD1 (IC50 = 96 nM), resulting in a 6.9-fold selectivity for MTHFD1 [2]. TH9028 is also a potent MTHFD1 inhibitor (IC50 = 0.5 nM) with lower potency for MTHFD2 (IC50 = 7.97 nM) [3]. Similarly, TH7299 is reported to be more active against MTHFD1 and MTHFD2L than MTHFD2 [4].

Isozyme Selectivity MTHFD2 MTHFD1 Off-Target Inhibition Cancer Metabolism

Biochemical Potency: DS18561882's 6.3 nM MTHFD2 IC50 Offers a 7.5-Fold Advantage Over the Less Potent Analog TH9619

In head-to-head comparisons of biochemical potency against the MTHFD2 enzyme, DS18561882 demonstrates a clear quantitative advantage. DS18561882 has an IC50 of 6.3 nM [1]. In contrast, another commonly used MTHFD2 inhibitor, TH9619, has a reported IC50 of 47 nM [2]. This represents a 7.5-fold increase in biochemical potency for DS18561882.

Enzymatic Potency IC50 MTHFD2 Inhibitor Cancer

Cellular Efficacy: DS18561882 Achieves a 140 nM GI50 in MDA-MB-231 Breast Cancer Cells, Demonstrating a Direct Translation of Biochemical Potency

The potent biochemical activity of DS18561882 translates into strong cell-based growth inhibition. It exhibits a GI50 of 140 nM against the MDA-MB-231 human breast cancer cell line [1]. The optimization of its chemical scaffold, specifically the incorporation of an ortho-substituted sulfonamide, was key to improving cell permeability and achieving this level of cellular activity, which was noted as the strongest in its class at the time of publication [1].

Cellular Potency GI50 MDA-MB-231 Breast Cancer Anti-proliferative

Oral Bioavailability & In Vivo Efficacy: DS18561882 Demonstrates Dose-Proportional Pharmacokinetics and a 67% Tumor Growth Inhibition in a Mouse Xenograft Model

A key differentiator for DS18561882 is its robust oral pharmacokinetic (PK) profile, which enables convenient and effective in vivo dosing. PK studies in mice reveal dose-proportional increases in exposure (AUC) and peak concentration (Cmax) following oral administration. The half-life (t1/2) remains consistent at approximately 2.2 hours across doses [1]. This favorable PK translates into significant antitumor activity. In an MDA-MB-231 mouse xenograft model, oral administration of DS18561882 at 300 mg/kg twice daily resulted in a 67% tumor growth inhibition (TGI) [1].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy Tumor Growth Inhibition Xenograft Model

DS18561882: Validated Research and Industrial Application Scenarios Stemming from Quantitative Evidence


Isolating the Mitochondrial Role of MTHFD2 in Cancer Cell Metabolism

Due to its 90.5-fold selectivity for MTHFD2 over MTHFD1, DS18561882 is the preferred chemical probe for experiments designed to elucidate the specific metabolic contributions of the mitochondrial MTHFD2 enzyme without the confounding effects of cytosolic MTHFD1 inhibition [1]. In contrast, less selective inhibitors like LY345899 or TH9028, which potently inhibit both isozymes, would obscure the interpretation of results by inducing a dual-targeting phenotype [1].

Oral In Vivo Efficacy Studies in Breast and Hematological Cancer Models

With its validated oral bioavailability (AUC = 64.6-726 μg·h/mL across 30-200 mg/kg doses) and demonstrated 67% tumor growth inhibition in an MDA-MB-231 xenograft model, DS18561882 is an ideal tool for in vivo pharmacodynamic and efficacy studies [2]. Its potency and PK profile make it well-suited for investigating MTHFD2 inhibition in other MTHFD2-dependent cancers, including multiple myeloma and acute myeloid leukemia, as suggested by additional studies [3].

Rational Combination Therapy Research with Chk1 Inhibitors or Other Agents

Evidence indicates that MTHFD2 inhibition by DS18561882 can synergize with other targeted therapies. For instance, it has been shown to reduce proliferation but not induce apoptosis as a single agent in certain contexts; however, combination with Chk1 inhibitors leads to significant apoptotic cell death and dramatically inhibits tumorigenesis in triple-negative breast cancer PDX models . This makes DS18561882 a strategic compound for pre-clinical research into novel combination regimens for difficult-to-treat cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS18561882

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.